Rec 15/2615 dihydrochloride

Description

Overview of Adrenergic Receptor Subtypes and Their Physiological Roles

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the body's "fight-or-flight" response, mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine. indigobiosciences.com These receptors are broadly classified into two main types: alpha (α) and beta (β) receptors, which are further subdivided into several subtypes. indigobiosciences.com

Alpha-1 (α1) Adrenergic Receptors: Primarily located on vascular smooth muscle, their stimulation leads to vasoconstriction and an increase in blood pressure. indigobiosciences.comahajournals.org They are also involved in smooth muscle contraction in other tissues, including the prostate. The α1-adrenoceptors are subdivided into α1A, α1B, and α1D subtypes. ahajournals.org The α1A subtype is predominant in the prostate, while the α1B subtype is mainly found in peripheral blood vessels. oup.comnih.gov

Alpha-2 (α2) Adrenergic Receptors: These receptors are found on presynaptic nerve terminals and in the central nervous system. nih.govphysiology.org Their activation typically inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow, which can lower blood pressure and heart rate. nih.govphysiology.org The α2-adrenoceptors are categorized into α2A, α2B, and α2C subtypes. nih.govphysiology.org

Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart, stimulation of β1 receptors increases heart rate, contractility, and cardiac output. indigobiosciences.comresearchgate.net

Beta-2 (β2) Adrenergic Receptors: Found in various tissues, including the smooth muscle of the bronchioles and blood vessels. Their activation leads to bronchodilation and vasodilation. indigobiosciences.com

Beta-3 (β3) Adrenergic Receptors: Primarily located in adipose tissue, these receptors are involved in the regulation of lipolysis and thermogenesis.

The diverse distribution and function of these receptor subtypes allow for precise and tissue-specific physiological regulation.

Significance of Selective Alpha-1 Adrenoceptor Antagonists in Research

The development of selective antagonists for adrenoceptor subtypes has been a pivotal advancement in pharmacology. These compounds allow researchers to:

Elucidate the specific physiological roles of individual receptor subtypes. By selectively blocking one subtype, scientists can observe the resulting physiological changes and deduce the receptor's function.

Characterize the distribution of receptor subtypes in various tissues and organs.

Develop more targeted therapeutic agents with fewer side effects. For instance, the development of α1A-selective antagonists for benign prostatic hyperplasia (BPH) aimed to reduce the cardiovascular side effects associated with non-selective α1-blockers that also antagonize α1B receptors in blood vessels. tandfonline.comresearchgate.net

Selective antagonists like Rec 15/2615 dihydrochloride (B599025) are crucial for investigating the nuanced roles of α1-adrenoceptor subtypes in both normal physiology and disease states.

Historical Context of Rec 15/2615 Dihydrochloride Discovery and Early Characterization

The quest for subtype-selective α1-adrenoceptor antagonists was driven by the need to understand the distinct functions of the α1A, α1B, and α1D receptors. Early research relied on compounds with limited selectivity, which often produced confounding results.

The development of this compound represented a significant step forward. It emerged from medicinal chemistry efforts aimed at designing ligands with high affinity and selectivity for a specific α1-adrenoceptor subtype. szabo-scandic.com Early characterization studies, utilizing radioligand binding assays, established its potent and selective antagonist profile at the α1B-adrenoceptor. medchemexpress.combio-techne.comtocris.com

One of the key early studies demonstrated the functional effects of Rec 15/2615 in modulating smooth muscle contractility. Research in rabbit vaginal tissue showed that this compound could attenuate norepinephrine-induced contractions and increase genital tissue oxyhemoglobin concentration, highlighting the role of α1-adrenoceptors in regulating genital blood flow. nih.gov These initial findings solidified the utility of Rec 15/2615 as a valuable pharmacological tool for probing α1B-adrenoceptor function.

Research Findings on this compound

This compound is distinguished by its high affinity and selectivity for the α1B-adrenoceptor subtype.

Binding Affinity Data for this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| α1A | 1.9 |

| α1B | 0.3 |

| α1D | 2.6 |

Data sourced from multiple studies. szabo-scandic.commedchemexpress.combio-techne.comtocris.commedchemexpress.com

This data clearly illustrates the compound's approximately 6-fold higher selectivity for the α1B subtype over the α1A subtype and nearly 9-fold selectivity over the α1D subtype. This level of selectivity makes it a powerful tool for isolating and studying the physiological and pathological roles of the α1B-adrenoceptor.

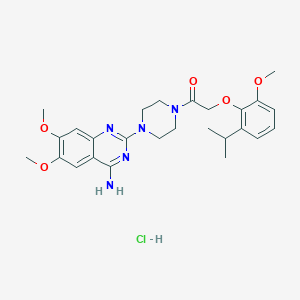

Structure

2D Structure

Properties

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSTPYGKYGQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35Cl2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Pharmacological Characterization of Rec 15/2615 Dihydrochloride

Adrenoceptor Subtype Selectivity and Potency Profile

The pharmacological profile of Rec 15/2615 dihydrochloride (B599025) is defined by its high affinity and selectivity for the α1B-adrenoceptor subtype over other α1-adrenoceptor subtypes.

Binding affinity studies using cloned human adrenoceptors have established the inhibitory constants (Ki) of Rec 15/2615 at the three main α1-adrenoceptor subtypes. The compound demonstrates a notably high affinity for the human α1B-adrenoceptor, with a Ki value of 0.3 nM. nih.govtocris.commedchemexpress.com Its affinity for the α1A and α1D subtypes is comparatively lower, with Ki values of 1.9 nM and 2.6 nM, respectively. nih.govtocris.commedchemexpress.com Data regarding the binding affinity of Rec 15/2615 for the α1L-adrenoceptor subtype is not extensively characterized in the available literature.

| Adrenoceptor Subtype | Ki Value (nM) |

|---|---|

| α1B | 0.3 |

| α1A | 1.9 |

| α1D | 2.6 |

Based on its Ki values, Rec 15/2615 dihydrochloride exhibits a clear selectivity for the α1B-adrenoceptor. It is approximately 6.3-fold more selective for the α1B subtype over the α1A subtype and about 8.7-fold more selective for the α1B subtype over the α1D subtype. This degree of selectivity makes it a precise pharmacological instrument for isolating and studying the functions mediated by α1B-adrenoceptors. While its primary characterization focuses on the α1 family, its use in complex biological systems alongside β-adrenoceptor antagonists, such as CGP 20712, suggests a functional selectivity over β-adrenoceptor subtypes as well. semanticscholar.orgresearchgate.net

| Comparison | Selectivity Ratio (Fold-Selectivity for α1B) |

|---|---|

| α1B vs. α1A | ~6.3 |

| α1B vs. α1D | ~8.7 |

Receptor Binding Studies

The affinity and selectivity of this compound have been determined through comprehensive receptor binding studies.

Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor. nih.govgiffordbioscience.com In the characterization of α-adrenoceptors in tissues like the rabbit vagina, radiolabeled ligands such as [3H]Prazosin (for α1 receptors) and [3H]RX821002 (for α2 receptors) have been used to identify receptor presence and density in membrane preparations. nih.govresearchgate.net The determination of the Ki values for Rec 15/2615 at cloned human α1-adrenoceptor subtypes was established using such validated radioligand displacement assays.

The presence of α1-adrenoceptors in tissues can be further confirmed through competition binding assays, where the binding of a radioligand is contested by various unlabeled ligands. nih.govresearchgate.net Studies have utilized non-selective α-antagonists like phentolamine (B1677648) and prazosin (B1663645) to displace radioligands and confirm the presence of α-adrenoceptors in rabbit vaginal tissue. nih.govresearchgate.net

The selectivity of Rec 15/2615 is frequently leveraged in functional studies where it is used in conjunction with other subtype-selective ligands to dissect the contribution of each receptor subtype. For instance, it has been used alongside the selective α1A-AR antagonist RS-17053 and the selective α1D-AR antagonist BMY 7378 to demonstrate that phenylephrine-induced proliferation of small cholangiocytes is mediated by all three α1-AR subtypes. nih.gov

Functional Antagonism in Isolated Tissue Preparations (In Vitro Studies)

In vitro studies in isolated tissues have corroborated the α1B-selective antagonist profile of this compound observed in binding assays.

In organ bath preparations, Rec 15/2615 has been shown to modulate the contractility of rabbit vaginal smooth muscle. medchemexpress.com In studies on rabbit penile arteries, phenylephrine-induced contractions are mediated by α1A-adrenoceptors. In these preparations, Rec 15/2615, at concentrations up to 100 nM, caused no shift in the phenylephrine (B352888) concentration-response curve, demonstrating its lack of significant antagonist activity at α1A-adrenoceptors in this functional context. nih.gov

Conversely, in studies of immortalized small mouse cholangiocytes, Rec 15/2615 was shown to cause a partial but significant reduction in phenylephrine-induced cell proliferation, confirming its functional antagonism at the α1B-adrenoceptors present in these cells. nih.gov Furthermore, in ex vivo preparations of rat pineal glands, Rec 15/2615 was able to block signaling pathways activated by the α1B-adrenoceptor, demonstrating its functional antagonism in a neural tissue context. semanticscholar.orgresearchgate.net

Modulation of Norepinephrine-Induced Contractility in Smooth Muscle Tissues

This compound has been investigated for its ability to modulate the contractile responses of smooth muscle tissues to norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system.

One area of research has been its effects on rabbit vaginal smooth muscle. In organ bath preparations of vaginal tissue strips, norepinephrine induces contractions. Studies have shown that Rec 15/2615 can attenuate these norepinephrine-induced contractions nactem.ac.uk. This suggests that the α1B-adrenoceptor plays a role in mediating the contractile response of this tissue to norepinephrine.

While the outline specifies data on rabbit prostate, urethral strips, and aortic rings, specific studies on the effect of Rec 15/2615 on norepinephrine-induced contractility in these particular tissues were not prominently available in the reviewed literature. However, the findings in rabbit vaginal tissue provide insight into the compound's activity in genitourinary smooth muscle.

| Tissue | Species | Effect of Rec 15/2615 | Reference |

|---|---|---|---|

| Vaginal Tissue | Rabbit | Attenuation of norepinephrine-induced contraction | nactem.ac.uk |

Antagonism of Phenylephrine-Induced Contractions in Specific Arterial Beds

Phenylephrine is a selective α1-adrenergic receptor agonist commonly used to study the effects of receptor activation on vascular tone. Research has explored the ability of Rec 15/2615 to antagonize phenylephrine-induced contractions in various arterial beds, with differing results depending on the specific tissue.

In a study on rabbit penile arteries, phenylephrine caused concentration-dependent contractions. However, the selective α1B-AR antagonist Rec 15/2615, at concentrations of 1 to 100 nM, did not cause a shift in the phenylephrine concentration-response curve nih.gov. This suggests that in this specific arterial bed, the α1B-adrenoceptor subtype is not significantly involved in mediating phenylephrine-induced contractions nih.gov.

Conversely, in porcine pulmonary veins, phenylephrine-induced contractions were found to be mediated in part by α1B-adrenoceptors. The contraction was inhibited by a selective α1B-adrenoceptor antagonist, indicating a role for this receptor subtype in the vascular response of this tissue nih.gov.

Furthermore, in a study on immortalized small mouse cholangiocytes, which are epithelial cells but can be influenced by vasoactive substances, phenylephrine-induced proliferation was partially but significantly reduced by Rec 15/2615 nih.gov. This indicates that Rec 15/2615 can antagonize the effects of phenylephrine in this cell type.

| Arterial Bed/Cell Type | Species | Effect of Rec 15/2615 on Phenylephrine-Induced Response | Reference |

|---|---|---|---|

| Penile Arteries | Rabbit | No significant antagonism | nih.gov |

| Pulmonary Veins | Porcine | Inhibition of contraction | nih.gov |

| Small Cholangiocytes | Mouse | Partial reduction of proliferation | nih.gov |

Assessment of Antagonist Activity in Various Organ Systems

The antagonist activity of Rec 15/2615 has been evaluated in several organ systems, highlighting its potential to modulate physiological functions mediated by α1B-adrenoceptors.

In anesthetized rats and dogs, intracavernous administration of Rec 15/2615 was found to be potent in increasing the intracavernous pressure (ICP) to blood pressure (BP) ratio researchgate.net. This pro-erectile effect suggests that antagonism of α1B-adrenoceptors in the corpus cavernosum is functionally significant.

In the female genitourinary system, as mentioned earlier, Rec 15/2615 attenuates norepinephrine-induced contractions in rabbit vaginal tissue nactem.ac.uk. This demonstrates its antagonist activity in non-vascular smooth muscle of this organ.

In the biliary system, Rec 15/2615 has been shown to partially inhibit phenylephrine-induced proliferation of small mouse cholangiocytes, indicating its antagonist effects at the cellular level in the liver nih.gov.

These studies across different organ systems underscore the role of the α1B-adrenoceptor in diverse physiological processes and the utility of Rec 15/2615 as a selective antagonist to probe these functions.

Molecular Pharmacology and Signal Transduction

G Protein Coupling and Downstream Signaling Pathways Associated with Alpha-1B Adrenoceptors

Alpha-1B adrenergic receptors are G protein-coupled receptors that primarily signal through the Gq/11 family of G proteins. The binding of an agonist, such as norepinephrine or phenylephrine, to the α1B-AR induces a conformational change in the receptor, leading to the activation of Gq/11.

Activated Gq/11, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

In a study involving CHO cells, it was shown that the α1B-AR couples to the hydrolysis of phosphoinositides (PI) through a G protein that is not sensitive to pertussis toxin. The same study also demonstrated that the α1B-AR can couple to the activation of phospholipase A2 through a G protein that is sensitive to pertussis toxin. This indicates that a single receptor subtype can couple to multiple G proteins to elicit different downstream effects.

A study on the heteromerization of the α1B-AR with the dopamine (B1211576) D4 receptor demonstrated that Rec 15/2615 could block the signaling induced by an α1B-agonist. This provides functional evidence of Rec 15/2615's ability to inhibit G protein-mediated signaling downstream of the receptor nih.gov.

Investigation of Post-Receptor Mechanisms and Intracellular Mediators

The activation of G proteins by the α1B-adrenoceptor initiates a cascade of intracellular events mediated by various post-receptor mechanisms and intracellular mediators.

The production of IP3, as mentioned above, leads to the release of calcium ions (Ca2+) from intracellular stores, primarily the endoplasmic reticulum. This increase in intracellular Ca2+ is a critical event that triggers a variety of cellular responses, including smooth muscle contraction and cell proliferation.

The other second messenger, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a range of target proteins, leading to further cellular responses.

In some cellular contexts, the α1B-AR can also activate other signaling pathways. For instance, it has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. A study demonstrated that Rec 15/2615 could block agonist-induced activation of the MAPK and Akt/PKB signaling pathways in cells expressing the α1B-AR nih.gov.

Furthermore, in the study on mouse cholangiocytes, the proliferative effect of phenylephrine was shown to be dependent on a Ca2+-dependent signaling mechanism, and this effect was partially blocked by Rec 15/2615 nih.gov. This directly links the antagonist activity of Rec 15/2615 to the modulation of intracellular calcium-mediated pathways.

| Compound Name |

|---|

| This compound |

| Norepinephrine |

| Phenylephrine |

Preclinical Research Applications and Methodologies of Rec 15/2615 Dihydrochloride

Animal Model Studies in Adrenoceptor Pharmacology

The utility of Rec 15/2615 as a selective antagonist has been demonstrated in various animal models, providing crucial insights into the function of α1-adrenoceptor subtypes in physiological processes, particularly within genital tissues.

In Vivo Investigations of Alpha-1 Adrenoceptor Subtype Roles in Genital Tissues (e.g., rabbit, rat, dog models)

Rec 15/2615 has been instrumental in in vivo studies across several animal models—including rabbits, rats, and dogs—to investigate the pharmacology of adrenoceptors in genital tissues. In anesthetized rats and dogs, the compound was evaluated for its proerectile properties when administered via intracavernous injection. These studies compared Rec 15/2615 with other α1-adrenoceptor antagonists to differentiate the roles of various subtypes in erectile function.

In rabbit models, research has focused on both male and female genital tissues. Studies on rabbit penile arteries, for instance, used Rec 15/2615 to probe the specific adrenoceptor subtypes responsible for contractions induced by phenylephrine (B352888). Interestingly, in these studies, Rec 15/2615 was found to be ineffective at blocking contractions in the cavernous and dorsal arteries, suggesting that the α1B-adrenoceptor subtype is not significantly involved in this specific physiological response in this tissue. Conversely, research on the rabbit vagina has utilized Rec 15/2615 to characterize the functional roles of α-adrenergic receptors in female genital hemodynamics.

Impact on Organ-Specific Physiological Responses (e.g., vaginal smooth muscle contractility, genital engorgement)

Rec 15/2615 has been shown to modulate vaginal smooth muscle contractility and genital engorgement. In studies using anesthetized rabbits, the intravaginal administration of Rec 15/2615 led to a significant, two- to three-fold increase in the concentration of genital tissue oxyhemoglobin, an indicator of genital engorgement. This effect highlights the role of α1-adrenoceptors in regulating blood flow to genital tissues.

Furthermore, Rec 15/2615, along with other vasodilators, was observed to enhance both the amplitude and duration of the increase in genital tissue oxyhemoglobin following pelvic nerve stimulation. In isolated rabbit vaginal tissue strips, norepinephrine-induced contractions were attenuated by α1-adrenoceptor antagonists, further confirming that these receptors modulate vaginal smooth muscle contractility. These findings collectively establish that functional α1-adrenoceptors are present in vaginal tissue and are key modulators of physiological responses central to female sexual arousal.

| Parameter | Observation | Implication |

|---|---|---|

| Genital Tissue Oxyhemoglobin | 2 to 3-fold increase after intravaginal administration | Indicates increased genital blood flow and engorgement |

| Response to Pelvic Nerve Stimulation | Enhanced amplitude and duration of oxyhemoglobin increase | Suggests modulation of nerve-mediated vasodilation |

| Norepinephrine-Induced Contraction | Attenuated in isolated vaginal tissue strips | Confirms role in smooth muscle contractility |

Methodologies for Assessing Pharmacological Effects in Animal Models

A variety of methodologies are employed in animal models to assess the pharmacological effects of compounds like Rec 15/2615. These techniques allow for a comprehensive understanding of the compound's impact from the tissue level to systemic physiological responses.

Radioligand Binding Assays : This in vitro technique is used to determine the binding affinity and selectivity of a compound for different receptor subtypes. For example, [3H]Prazosin has been used in rabbit vaginal membrane preparations to characterize and confirm the presence of α1-adrenoceptors.

Isolated Tissue (Organ Bath) Studies : This method involves suspending isolated tissue strips, such as from the vagina or arteries, in an organ bath to measure their contractile responses to various agonists and antagonists. It allows for the direct assessment of a drug's effect on smooth muscle function. Researchers have used this to show that α1-antagonists can attenuate norepinephrine-induced contractions in vaginal tissue.

In Vivo Hemodynamic Monitoring : In anesthetized animal models (e.g., rats, dogs, rabbits), researchers can directly measure physiological responses. This includes monitoring systemic blood pressure and organ-specific pressures, such as intracavernous pressure (ICP) in studies of erectile function. The ratio of ICP to blood pressure is a key metric for evaluating proerectile efficacy. For female genital arousal studies, specialized probes are used to measure oxyhemoglobin concentration in genital tissues as a surrogate for blood flow and engorgement.

Nerve Stimulation : Electrical stimulation of relevant nerves, such as the cavernous or pelvic nerves, is used to elicit a physiological response (e.g., erection or genital vasocongestion). The effect of a pharmacological agent on this stimulated response can then be quantified, providing insight into its mechanism of action within the nervous system's regulation of the target organ.

Cellular and Molecular Research Applications

At the cellular and molecular level, the selectivity of Rec 15/2615 for the α1B-adrenoceptor is crucial for isolating its specific signaling pathways and contribution to cell function and growth.

Use as a Selective Tool for Delineating Alpha-1B Adrenoceptor-Mediated Cellular Processes (e.g., cholangiocyte proliferation studies)

Rec 15/2615 has been effectively used as a selective pharmacological tool to delineate the cellular processes mediated by the α1B-adrenoceptor. A notable example is in the study of cholangiocytes, the epithelial cells lining the bile duct. Research has shown that all α-adrenergic receptor subtypes are expressed in cholangiocytes.

In a study investigating the effects of the α1-adrenergic agonist phenylephrine on cholangiocyte proliferation, Rec 15/2615 was used alongside selective antagonists for the α1A (RS-17053) and α1D (BMY 7378) subtypes. The results demonstrated that phenylephrine stimulates the proliferation of small cholangiocytes and that this effect was partially, yet significantly, reduced by the presence of Rec 15/2615. This finding specifically implicated the α1B-adrenoceptor in the phenylephrine-induced proliferative pathway in these cells.

| Antagonist | Target Receptor | Effect on Proliferation |

|---|---|---|

| RS-17053 | α1A | Partial, significant reduction |

| Rec 15/2615 dihydrochloride (B599025) | α1B | Partial, significant reduction |

| BMY 7378 dihydrochloride | α1D | Partial, significant reduction |

Contribution to Understanding Adrenergic Regulation of Specific Cell Functions and Growth

The use of Rec 15/2615 contributes to the broader understanding of how adrenergic signaling regulates fundamental cellular activities like growth and function. α1-Adrenergic receptors are known to activate mitogenic responses and regulate the growth and proliferation of many cell types.

Studies have revealed that the different α1-adrenoceptor subtypes can have opposing effects on the cell cycle. While the α1A and α1D subtypes have been shown to mediate cell-cycle arrest, the α1B-subtype can promote cell cycle progression. By selectively blocking the α1B receptor, Rec 15/2615 allows researchers to isolate and study the specific contribution of this subtype to cell proliferation. The research on cholangiocytes, for example, demonstrated that the α1B-adrenoceptor is part of a Ca2+-dependent signaling pathway that stimulates cell growth. This level of specificity is critical for mapping the complex and sometimes contradictory roles of the sympathetic nervous system in regulating tissue growth and homeostasis.

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry of Rec 15/2615 Dihydrochloride

The development of this compound as a selective antagonist for the α1B-adrenoceptor subtype is a result of extensive structure-activity relationship (SAR) studies and medicinal chemistry efforts aimed at understanding the molecular features governing affinity and selectivity for α1-adrenoceptor subtypes. These investigations have largely focused on the modification of the quinazoline (B50416) scaffold, a core structure present in many α1-adrenoceptor antagonists.

Ligand Design Strategies for Alpha-1 Adrenoceptor Subtype Selective Antagonists

The design of selective α1-adrenoceptor antagonists like this compound has been guided by the principle of modifying a common pharmacophore to achieve subtype-specific interactions. The general structure of many potent α1-antagonists consists of three key components: a quinazoline core, a piperazine (B1678402) linker, and a variable acyl or aryl moiety. Ligand design strategies have systematically explored modifications of each of these components to enhance selectivity.

The 4-amino-6,7-dimethoxyquinazoline core is a crucial element for high affinity at α1-adrenoceptors. The 6,7-dimethoxy substitution pattern is a common feature in many high-affinity α1-antagonists. The piperazine ring serves as a versatile linker, and its substitution at the N4 position with various acyl groups has been a primary focus for modulating subtype selectivity.

Pharmacophore modeling has been a key tool in the design of subtype-selective ligands. These models, generated from sets of known selective antagonists, help to identify the key chemical features and their spatial arrangement required for selective binding to a particular receptor subtype. For α1B-selective antagonists, these models have highlighted the importance of specific hydrophobic and hydrogen-bonding interactions that can be exploited through careful design of the N-acyl substituent on the piperazine ring. The development of this compound likely involved synthesizing and testing a series of compounds with systematic variations in this region to optimize α1B affinity and selectivity.

Chemical Modifications and Their Impact on the Pharmacological Profile

The pharmacological profile of this compound, particularly its high affinity and selectivity for the α1B-adrenoceptor, is a direct consequence of its specific chemical structure. SAR studies on quinazoline-based antagonists have established several key principles regarding the impact of chemical modifications:

The Quinazoline Core: The 4-amino group on the quinazoline ring is considered essential for high-affinity binding to α1-adrenoceptors. Modifications to the 6,7-dimethoxy groups can influence potency but are generally conserved for optimal affinity.

The Piperazine Linker: While the piperazine ring is a common feature, its replacement with other heterocyclic or acyclic linkers can alter the affinity and selectivity profile of the compound.

The N-Acyl Moiety: This part of the molecule is the most significant contributor to subtype selectivity. In this compound, the N-acyl group is a 2-(2-methoxy-6-isopropylphenoxy)acetyl moiety. The nature of the aromatic ring, its substitution pattern, and the linker to the piperazine nitrogen are all critical determinants of the pharmacological profile. The steric bulk and electronic properties of the substituents on the phenoxy ring play a crucial role in differentiating between the binding pockets of the α1A, α1B, and α1D subtypes.

This compound exhibits a high affinity for the human α1B-adrenoceptor with a Ki value of 0.3 nM. Its affinity for the α1A and α1D subtypes is lower, with Ki values of 1.9 nM and 2.6 nM, respectively. This translates to an approximately 6.3-fold selectivity for the α1B subtype over the α1A subtype and an 8.7-fold selectivity over the α1D subtype.

| Receptor Subtype | Ki (nM) | Selectivity Ratio (α1A/α1B) | Selectivity Ratio (α1D/α1B) |

|---|---|---|---|

| α1A | 1.9 | - | - |

| α1B | 0.3 | 6.3 | 8.7 |

| α1D | 2.6 | - | - |

Development of Analogs with Modified Selectivity or Potency

The development of analogs of this compound has been instrumental in further probing the functional roles of α1-adrenoceptor subtypes. By systematically altering the chemical structure of the parent compound, researchers have been able to generate new molecules with modified selectivity and potency, providing valuable tools for preclinical research.

For instance, the analog Rec 15/2841 was developed as a selective antagonist for the α1A and α1L-adrenoceptors. researchgate.net In contrast, Rec 15/3039 was designed to be a selective antagonist for the α1D-adrenoceptor subtype. researchgate.net The differential selectivity profiles of these analogs, when compared to the α1B-selective this compound, underscore the fine-tuning of the pharmacological properties that can be achieved through targeted chemical modifications.

In functional studies, Rec 15/2615 and its analog Rec 15/2841 were found to be the most potent compounds in inducing erectile responses in anesthetized rats, with approximate ED25 values (the dose inducing a 25% increase in the intracavernous pressure/blood pressure ratio) of 22 µg/kg and 29 µg/kg, respectively. researchgate.net In contrast, the α1D-selective analog, Rec 15/3039, was significantly less potent in this model. researchgate.net

| Compound | Primary Selectivity | Potency (ED25 in rat erectile response model) |

|---|---|---|

| This compound | α1B-adrenoceptor | 22 µg/kg |

| Rec 15/2841 | α1A/α1L-adrenoceptor | 29 µg/kg |

| Rec 15/3039 | α1D-adrenoceptor | 9600 µg/kg |

These studies with analogs of this compound have been crucial in dissecting the specific physiological functions of the different α1-adrenoceptor subtypes in various tissues and disease models.

Advanced Research Directions and Methodological Considerations

Investigation of Alpha-1B Adrenoceptor Heterodimerization and Allosteric Modulation

The formation of heterodimers between different G protein-coupled receptor (GPCR) subtypes is an emerging area of research that can influence receptor pharmacology and function. While the α1-adrenoceptor subtypes (α1A, α1B, and α1D) can form homodimers, studies have also suggested the potential for heterodimerization. amegroups.cn The functional consequences of such interactions, including alterations in ligand binding, signaling, and receptor trafficking, are of significant interest.

Selective antagonists like Rec 15/2615 dihydrochloride (B599025) could be instrumental in probing the pharmacological properties of α1B-adrenoceptor-containing heterodimers. By comparing the antagonist's affinity and potency in cells expressing only the α1B-adrenoceptor versus cells co-expressing other α1-adrenoceptor subtypes, researchers could identify unique pharmacological profiles of these heterodimeric complexes.

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand), offers a mechanism for fine-tuning receptor activity. universiteitleiden.nlmdpi.comnih.gov Allosteric modulators can be positive, negative, or neutral, and can alter the affinity and/or efficacy of the orthosteric ligand. universiteitleiden.nlmdpi.comnih.gov While Rec 15/2615 dihydrochloride is characterized as a competitive antagonist at the orthosteric site, future research could explore the potential for allosteric modulation of the α1B-adrenoceptor. The development of radioligand binding assays using different orthosteric and allosteric ligands in the presence of this compound could reveal such properties.

Application in Gene Editing and Receptor Expression Studies to Elucidate Receptor Function

Gene editing technologies, particularly CRISPR-Cas9, have revolutionized the study of protein function by enabling precise modifications to the genome. nih.govnih.gov The generation of cell lines or animal models with a knockout of the ADRA1B gene, which encodes the α1B-adrenoceptor, provides a powerful tool to investigate the specific physiological roles of this receptor. nih.govnih.gov For instance, a study utilizing CRISPR-Cas9 to create an α1B-adrenoceptor knockout in a human monocytic leukemia cell line revealed the essential role of this receptor in chemokine receptor-mediated leukocyte migration. nih.gov

This compound can be used in conjunction with these gene-editing models to further validate the on-target effects of the compound and to dissect the contributions of the α1B-adrenoceptor in various physiological and pathological processes. By comparing the effects of this compound in wild-type versus ADRA1B knockout models, researchers can definitively attribute the observed pharmacological effects to the specific blockade of the α1B-adrenoceptor.

Furthermore, receptor expression studies can be enhanced by the use of selective antagonists. Following the targeted deletion or modification of the ADRA1B gene, radioligand binding assays with [3H]-prazosin, a non-selective α1-adrenoceptor antagonist, in the presence of this compound can be used to quantify the remaining α1-adrenoceptor subtypes and to confirm the successful and specific knockout of the α1B-adrenoceptor.

Integrated In Vitro and Ex Vivo Models for Comprehensive Pharmacological Profiling

A comprehensive understanding of the pharmacological profile of this compound requires the integration of data from both in vitro and ex vivo models.

In vitro studies typically involve the use of recombinant cell lines expressing specific α1-adrenoceptor subtypes. Radioligand binding assays are a cornerstone of in vitro pharmacological profiling and are used to determine the binding affinity (Ki) of a compound for its target receptor. merckmillipore.comnih.gov The binding affinity of this compound for human α1-adrenoceptor subtypes has been determined in such assays.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| α1A | 1.9 tocris.comprobes-drugs.orgmedchemexpress.com |

| α1B | 0.3 tocris.comprobes-drugs.orgmedchemexpress.com |

| α1D | 2.6 tocris.comprobes-drugs.orgmedchemexpress.com |

Functional in vitro assays are then used to determine the potency and efficacy of the compound. For an antagonist like this compound, this often involves measuring its ability to inhibit the functional response induced by an agonist. For example, in cell lines expressing the α1B-adrenoceptor, this compound can be shown to inhibit agonist-induced increases in intracellular calcium.

Ex vivo studies utilize isolated tissues and organs, providing a more physiologically relevant context to assess a compound's pharmacological activity. Organ bath experiments are a classic ex vivo technique where the contractile or relaxant effects of a compound on smooth muscle tissue are measured. This compound has been characterized in various ex vivo preparations, demonstrating its ability to antagonize α1-adrenoceptor-mediated smooth muscle contraction.

| Tissue Preparation | Species | Agonist | Observed Effect of this compound |

| Uterine Strips | Pig (inflamed) | Noradrenaline | Antagonism of noradrenaline-induced contractions nih.gov |

| Penile Arteries | Rabbit | Phenylephrine (B352888) | No significant antagonism of phenylephrine-induced contractions nih.gov |

| Vaginal Tissue | Rabbit | Norepinephrine (B1679862) | Attenuation of norepinephrine-induced contractions nih.gov |

| Cholangiocytes (in vitro) | Mouse | Phenylephrine | Partial reduction of phenylephrine-induced proliferation nih.gov |

The integration of data from both in vitro and ex vivo models allows for a more complete understanding of the pharmacological profile of this compound, from its molecular interactions at the receptor level to its functional effects in a complex tissue environment.

Computational Chemistry and Molecular Modeling Approaches for Ligand-Receptor Interaction Analysis

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and pharmacology. nih.govmdpi.comnih.govmdpi.com These approaches can provide valuable insights into the molecular basis of ligand-receptor interactions, guiding the design of more potent and selective compounds.

Homology modeling can be used to generate a three-dimensional structure of the α1B-adrenoceptor based on the known crystal structures of related GPCRs, such as the β2-adrenoceptor. nih.gov This model can then be used for molecular docking studies to predict the binding mode of this compound within the orthosteric binding pocket of the α1B-adrenoceptor. nih.govuq.edu.aunih.govresearchgate.netosti.gov These docking simulations can identify key amino acid residues that are involved in the binding of the antagonist and can help to explain its high affinity and selectivity for the α1B subtype.

Molecular dynamics simulations can further refine the docked complex, providing a dynamic view of the ligand-receptor interactions over time. nih.govmdpi.com These simulations can reveal conformational changes in the receptor upon antagonist binding and can help to elucidate the mechanism of receptor inactivation.

While specific molecular modeling studies on this compound are not yet widely published, the application of these computational approaches holds significant promise for a deeper understanding of its interaction with the α1B-adrenoceptor. The insights gained from such studies could facilitate the design of novel α1B-adrenoceptor ligands with tailored pharmacological properties.

Future Perspectives in Alpha 1b Adrenoceptor Research Utilizing Rec 15/2615 Dihydrochloride

Unveiling Novel Physiological and Pathophysiological Roles of Alpha-1B Adrenoceptors

The selective blockade of alpha-1B adrenoceptors by Rec 15/2615 dihydrochloride (B599025) allows researchers to isolate and characterize the specific contributions of this receptor subtype to various physiological processes. The development of such selective antagonists marked a significant advancement in pharmacology, moving beyond compounds with limited selectivity that often yielded confounding results. nih.gov By selectively inhibiting the alpha-1B adrenoceptor, scientists can observe the resulting physiological changes and deduce the receptor's specific functions in different tissues and organs. nih.gov

Initial research has already demonstrated the utility of Rec 15/2615 in modulating smooth muscle contractility. nih.gov For instance, studies in rabbit vaginal tissue have shown that this compound can attenuate norepinephrine-induced contractions, highlighting the role of alpha-1 adrenoceptors in regulating genital blood flow. nih.gov In anesthetized rabbits, intravaginal administration of Rec 15/2615 led to a significant increase in genital tissue oxyhemoglobin concentration, further underscoring the involvement of these receptors in genital engorgement. researchgate.net

Conversely, in studies of rabbit penile arteries, Rec 15/2615 was found to be ineffective against phenylephrine-induced contractions, where the alpha-1A adrenoceptor subtype appears to be predominant. This differential effect is crucial as it showcases the power of selective antagonists like Rec 15/2615 in differentiating the specific roles of closely related receptor subtypes within the same physiological system.

Future research can leverage Rec 15/2615 to explore the role of alpha-1B adrenoceptors in a wider array of physiological and pathophysiological conditions. Adrenergic receptors are known to be involved in a vast range of bodily functions, from cardiovascular regulation to central nervous system activity. mdpi.com For example, in the central nervous system, alpha-1 adrenoceptors are generally excitatory. mdpi.com The use of Rec 15/2615 could help elucidate the specific contributions of the alpha-1B subtype to processes such as attention, wakefulness, and the pathophysiology of neurological and psychiatric disorders. pnas.org Furthermore, its application in models of uterine inflammation has been explored, where it was observed that alpha-1B adrenoceptors did not mediate the effects of noradrenaline on uterine amplitude and frequency in inflamed uteri, unlike in healthy uteri. medchemexpress.com

Potential for Rec 15/2615 Dihydrochloride as a Research Probe in Emerging Preclinical Therapeutic Areas

The selectivity of this compound positions it as a powerful research probe for investigating emerging therapeutic areas where the alpha-1B adrenoceptor may play a significant role.

One of the key areas of interest has been in the domain of sexual dysfunction. semanticscholar.org Research has indicated that Rec 15/2615 modulates vaginal smooth muscle contractility and genital engorgement, suggesting its utility in studying female sexual dysfunction. plos.orgplos.org In anesthetized rats and dogs, intracavernous administration of Rec 15/2615 demonstrated pro-erectile properties, indicating a potential role for alpha-1B adrenoceptor antagonists in the management of erectile dysfunction. nih.gov

Beyond sexual health, the central nervous system presents a promising frontier. Alpha-1 adrenoceptors have been implicated in conditions such as post-traumatic stress disorder (PTSD) and addiction. pnas.orgwikipedia.org The ability of Rec 15/2615 to selectively block the alpha-1B subtype could be instrumental in preclinical studies aimed at understanding the specific involvement of this receptor in the neurobiology of these disorders and in evaluating its potential as a therapeutic target.

Emerging research also points towards the involvement of alpha-1 adrenoceptors in the regulation of metabolic processes. Studies have suggested that the blockade of α1-adrenoceptors in the median raphe nucleus can influence food intake, opening up a new avenue for investigating the role of specific adrenoceptor subtypes in metabolic disorders. semanticscholar.orgnih.gov Rec 15/2615 could serve as a crucial tool in dissecting the specific contribution of the alpha-1B adrenoceptor in these pathways.

The following table summarizes the binding affinity of this compound for different alpha-1 adrenoceptor subtypes, highlighting its selectivity.

| Receptor Subtype | Ki (nM) |

|---|---|

| α1A | 1.9 |

| α1B | 0.3 |

| α1D | 2.6 |

Integration with Systems Biology Approaches for Comprehensive Understanding of Adrenergic Signaling Networks

A comprehensive understanding of adrenergic signaling requires moving beyond the study of isolated components to a more integrated, systems-level perspective. wikipedia.org Systems biology, which seeks to understand the dynamic interactions within complex biological networks, offers a powerful framework for this purpose. wikipedia.org The integration of experimental data generated using highly selective pharmacological tools like this compound is crucial for the development and validation of robust computational models of adrenergic signaling pathways.

These models can simulate the complex interplay between different adrenoceptor subtypes, their downstream signaling cascades, and their crosstalk with other signaling networks. wikipedia.org By providing precise data on the effects of selectively blocking the alpha-1B adrenoceptor, Rec 15/2615 can help to accurately parameterize and constrain these models. This, in turn, will allow for more accurate predictions of how the entire adrenergic network will respond to various physiological stimuli or pharmacological interventions.

For instance, computational modeling has been increasingly applied to understand the ligand-receptor interactions of G protein-coupled receptors (GPCRs), including adrenoceptors. plos.orgplos.org These models can help to elucidate the molecular determinants of ligand binding and selectivity. By correlating the structural features of Rec 15/2615 with its high affinity and selectivity for the alpha-1B adrenoceptor, researchers can refine these models and use them to design novel ligands with even more specific properties.

Ultimately, the integration of experimental data from studies using Rec 15/2615 with systems biology and computational approaches will lead to a more holistic and predictive understanding of adrenergic signaling in both health and disease, paving the way for more targeted and effective therapeutic strategies.

Advancements in Preclinical Methodologies for Evaluating Adrenergic Receptor Antagonists

The evaluation of adrenergic receptor antagonists has been significantly enhanced by a range of advanced preclinical methodologies. These techniques offer greater efficiency, precision, and translational relevance in characterizing compounds like this compound and in the discovery of novel antagonists.

High-Throughput Screening (HTS): HTS assays have revolutionized the early stages of drug discovery by enabling the rapid screening of large compound libraries. nih.gov For adrenergic receptors, HTS assays, such as dual-luciferase reporter assays in cells expressing specific receptor subtypes, can be used to identify novel and selective ligands. nih.gov These methods allow for the efficient identification of initial hits that can then be further characterized.

Computational Modeling and Virtual Screening: The availability of crystal structures for GPCRs, including adrenoceptors, has propelled the use of structure-based drug design. mdpi.com Molecular docking and molecular dynamics simulations allow for the virtual screening of compound libraries and the prediction of ligand-receptor interactions at an atomic level. plos.orgmdpi.com These computational approaches can help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the discovery process. Ensemble-based screening strategies that combine molecular dynamics simulations with molecular docking are being employed to identify ligands with novel scaffolds. nih.gov

Advanced In Vitro Models: The use of more physiologically relevant in vitro models is improving the predictive validity of preclinical studies. This includes the use of primary cells, co-culture systems, and three-dimensional (3D) organoid models that better recapitulate the complexity of native tissues. Evaluating the effects of antagonists like Rec 15/2615 in these advanced models can provide more accurate insights into their potential efficacy and off-target effects.

Pharmacoinformatics and Machine Learning: The application of machine learning algorithms to large datasets from preclinical studies is becoming increasingly valuable. mdpi.com These approaches can be used to build predictive models for compound activity, selectivity, and potential liabilities. By analyzing the chemical structures and biological activities of a range of adrenergic antagonists, machine learning models can help to identify key structural features that determine subtype selectivity and guide the design of new compounds.

The following table provides an overview of these advanced methodologies and their applications in the evaluation of adrenergic receptor antagonists.

| Methodology | Application in Adrenergic Antagonist Evaluation |

|---|---|

| High-Throughput Screening (HTS) | Rapid identification of novel and selective ligands from large compound libraries. |

| Computational Modeling & Virtual Screening | Prediction of ligand-receptor interactions, virtual screening of compounds, and structure-based drug design. |

| Advanced In Vitro Models (e.g., organoids) | More physiologically relevant assessment of antagonist efficacy and potential off-target effects. |

| Pharmacoinformatics & Machine Learning | Building predictive models for compound activity, selectivity, and guiding new compound design. |

Q & A

Q. What is the primary mechanism of action of Rec 15/2615 dihydrochloride in cellular models, and how should this inform experimental design?

this compound is reported as a selective α1B-adrenergic receptor antagonist, modulating receptor activity to influence downstream signaling pathways such as calcium-dependent mechanisms . For experimental design, researchers should:

Q. What methodological precautions are critical for handling this compound in vitro?

- Stability : Prepare fresh stock solutions in anhydrous DMSO or sterile buffers to avoid hydrolysis, as dihydrochloride salts are sensitive to moisture .

- Purity Verification : Use HPLC or mass spectrometry to confirm batch purity (>99%, as per Certificates of Analysis) and rule out degradation products .

- Dose Optimization : Conduct pilot dose-response curves (e.g., 1 nM–10 µM) to identify subtoxic and efficacious concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor activity (agonist vs. antagonist) of this compound?

Discrepancies in receptor activity (e.g., α1-adrenergic agonist vs. antagonist reports) may arise from:

- Cell-Type Specificity : Test the compound in multiple cell lines (e.g., HEK-293 vs. primary cholangiocytes) to assess context-dependent effects .

- Signal Pathway Crosstalk : Use phosphoproteomics or siRNA knockdown to isolate α1B-dependent pathways from compensatory mechanisms (e.g., GPCR cross-activation) .

- Data Normalization : Compare results against well-characterized reference compounds (e.g., prazosin for α1 antagonism) to calibrate assay outputs .

Q. What strategies ensure reproducibility in studies investigating this compound’s effects on cell proliferation?

- Standardized Protocols : Document buffer composition, incubation times, and passage numbers for cell cultures to minimize variability .

- Blinded Analysis : Use automated cell counters or high-content imaging to reduce observer bias in proliferation assays .

- Inter-Lab Validation : Share aliquots of the same batch with collaborating labs to confirm findings across experimental setups .

Q. How can researchers address batch-to-batch variability in this compound?

- Batch Tracking : Maintain detailed records of synthesis dates, storage conditions, and purity certificates .

- Biological Replicates : Test multiple batches in parallel to distinguish compound-specific effects from batch artifacts .

- Structural Confirmation : Perform NMR or X-ray crystallography for new batches to verify chemical integrity .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent responses to this compound?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and assess efficacy .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points caused by technical errors .

- Meta-Analysis : Pool results from independent experiments using random-effects models to improve confidence intervals .

Q. How should researchers design studies to evaluate off-target effects of this compound?

- Panel Screening : Test the compound against a broad receptor/kinase panel (e.g., Eurofins CEREP) to identify unintended interactions .

- Transcriptomics : Perform RNA sequencing to detect changes in non-target pathways (e.g., apoptosis or metabolic genes) .

- Phenotypic Rescue : Use genetic overexpression of α1B receptors to confirm on-target effects in knockout models .

Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies using this compound?

- Animal Studies : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and blinding .

- Data Transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.